Z-alpha,beta-Dinitrostilbene Z-alpha,beta-Dinitrostilbene
Brand Name: Vulcanchem
CAS No.: 1796-05-0
VCID: VC21224841
InChI: InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13-
SMILES: C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol

Z-alpha,beta-Dinitrostilbene

CAS No.: 1796-05-0

Cat. No.: VC21224841

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Z-alpha,beta-Dinitrostilbene - 1796-05-0

Specification

CAS No. 1796-05-0
Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
IUPAC Name [(Z)-1,2-dinitro-2-phenylethenyl]benzene
Standard InChI InChI=1S/C14H10N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10H/b14-13-
Standard InChI Key NQAQCAROZAAHGL-YPKPFQOOSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/[N+](=O)[O-]
SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator